Exclusive Three-Component Condensation to Isothiazolo[4,5-b]pyridines
4-Aminoisothiazole-3-carboxylic acid (or its hydrochloride salt) uniquely participates in a three-component condensation with Meldrum‘s acid and aromatic aldehydes to yield substituted 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one derivatives [1]. This reaction exploits the specific 4-amino-3-carboxylic acid motif to form a fused pyridine ring. The corresponding 5-aminoisothiazole-3-carboxylic acid regioisomer cannot undergo this specific annulation to form the same isothiazolo[4,5-b]pyridine scaffold, demonstrating that the substitution pattern is a critical determinant of accessible chemical space.
| Evidence Dimension | Reaction outcome (formation of specific bicyclic scaffold) |
|---|---|
| Target Compound Data | Successful synthesis of substituted 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones |
| Comparator Or Baseline | 5-Aminoisothiazole-3-carboxylic acid (CAS 1416374-24-7) |
| Quantified Difference | Reaction incompatible; no formation of isothiazolo[4,5-b]pyridine scaffold |
| Conditions | Three-component condensation with Meldrum's acid and aromatic aldehyde |
Why This Matters
This demonstrates the compound's non-replaceable role in generating specific, pharmacologically relevant heterocyclic scaffolds, directly influencing project timelines and success in medicinal chemistry campaigns.
- [1] Molaid. (2025). 4-アミノ-1,2-チアゾール-3-カルボン酸 - 72632-94-1. View Source
